molecular formula C19H24N4O2 B6863539 N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide

N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide

Cat. No.: B6863539
M. Wt: 340.4 g/mol
InChI Key: GSGSMVDKVVEFBB-LPHOPBHVSA-N
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Description

N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide is a compound with significant relevance in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound exhibits unique structural and chemical properties, making it a subject of interest for numerous studies.

Properties

IUPAC Name

N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-22-10-7-16(19(22)15-5-3-8-20-11-15)13-23(2)18(24)14-25-17-6-4-9-21-12-17/h3-6,8-9,11-12,16,19H,7,10,13-14H2,1-2H3/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGSMVDKVVEFBB-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CN(C)C(=O)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN(C)C(=O)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide typically involves a series of complex organic synthesis steps. The synthesis begins with the creation of the core pyrrolidine structure, followed by the introduction of the pyridine rings and the N-methyl groups. Common reagents for these steps include aldehydes, amines, and pyridine derivatives. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure the desired stereochemistry and high yields.

Industrial Production Methods

On an industrial scale, the production of this compound requires efficient and scalable processes. Continuous flow reactors and catalytic processes are often employed to enhance reaction rates and yields. Industrial methods focus on minimizing by-products and optimizing purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide undergoes various chemical reactions, including:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify specific functional groups.

  • Reduction: Employing reducing agents such as lithium aluminum hydride to alter the compound’s oxidation state.

  • Substitution: Participating in nucleophilic or electrophilic substitution reactions depending on the conditions and reagents.

Common Reagents and Conditions

Oxidation reactions typically require acidic or basic conditions, depending on the desired outcome. Reduction reactions often use anhydrous solvents and low temperatures to maintain reaction specificity. Substitution reactions can occur under a wide range of conditions, often utilizing catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could result in de-methylated products. Substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable tool for synthetic chemists.

Biology

Biologically, N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide is studied for its potential interactions with biological macromolecules. It can act as a ligand for proteins or enzymes, influencing various biochemical pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers investigate its effects on cellular processes, aiming to develop new treatments for diseases. Its ability to cross biological membranes and interact with molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound finds applications in the production of specialty chemicals. Its unique reactivity makes it a key component in the synthesis of high-value products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This modulation can lead to changes in cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparing N-methyl-N-[[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl]-2-pyridin-3-yloxyacetamide with other similar compounds highlights its unique features. Similar compounds include other pyrrolidine-based molecules or pyridine derivatives. the specific arrangement of functional groups and stereochemistry in this compound grants it distinct properties and reactivity.

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